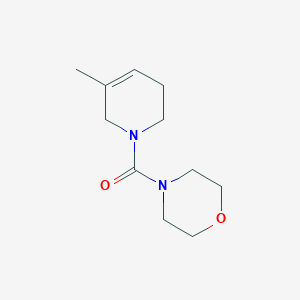![molecular formula C14H16N4O3 B6633464 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-active compound that can transfer electrons to other molecules, making it a useful tool in studying redox reactions and oxidative stress.
作用机制
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide acts as an electron acceptor and can transfer electrons to other molecules, such as NADH and NADPH. This results in the generation of ROS, which can cause oxidative stress and damage to cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to inhibit the activity of complex I and III of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress and apoptosis in various cell types, including cancer cells. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has also been shown to induce mitochondrial dysfunction and disrupt cellular metabolism. In addition, 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways.
实验室实验的优点和局限性
One advantage of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments is its ability to induce oxidative stress and mitochondrial dysfunction, which can be useful in studying the role of oxidative stress in various diseases. However, one limitation of using 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is its potential toxicity and the need for careful handling and disposal.
未来方向
For research on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide include investigating its role in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and duration of exposure to 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide in lab experiments. Finally, the development of new compounds based on 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide may lead to the discovery of new therapeutic agents for various diseases.
合成方法
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide is synthesized by reacting 8-nitroquinoline-4-carboxylic acid with 2,2-dimethyl-1,3-propanediamine in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide as a yellow solid.
科学研究应用
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been used in various scientific research studies, including investigating oxidative stress, mitochondrial dysfunction, and redox signaling pathways. 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial electron transport chain. This makes 2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide a valuable tool in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
2,2-dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,13(15)19)8-17-10-6-7-16-12-9(10)4-3-5-11(12)18(20)21/h3-7H,8H2,1-2H3,(H2,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCRBKLFBNEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
